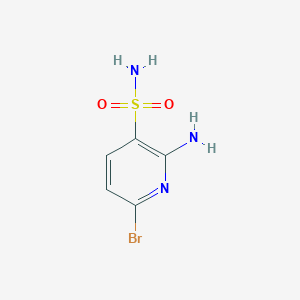

2-Amino-6-bromopyridine-3-sulfonamide

Description

Contextual Significance within Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the true value of a compound often lies in its utility as a building block for more complex molecular architectures. chemimpex.com 2-Amino-6-bromopyridine (B113427), the precursor to the title compound, is a prime example of such a scaffold. sigmaaldrich.com It is widely utilized in the synthesis of a variety of heterocyclic systems and serves as a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com The presence of the amino group and the bromine atom on the pyridine (B92270) ring allows for selective functionalization, enabling chemists to construct diverse molecular libraries.

The addition of a sulfonamide group at the 3-position of this scaffold would introduce a powerful functional group known for its wide range of biological activities. ajchem-b.comrsc.org Sulfonamides are integral components of numerous drugs, including antibacterial, anti-inflammatory, and anticancer agents. researchgate.neteurjchem.com Therefore, the synthesis of 2-Amino-6-bromopyridine-3-sulfonamide would provide a novel intermediate, combining the synthetic versatility of 2-amino-6-bromopyridine with the proven biological relevance of the sulfonamide functional group.

The synthesis of heteroaryl sulfonamides, particularly those on a pyridine ring, can be challenging. rsc.org The direct sulfonation of aminopyridines can lead to mixtures of regioisomers, and the stability of the intermediate sulfonyl chlorides can be low. vub.beresearchgate.net Modern synthetic methods, however, offer several potential routes to overcome these challenges. These include the use of organozinc reagents, direct C-H sulfonamidation, and innovative coupling strategies. thieme-connect.comnih.govmit.edu For instance, a plausible synthetic route to this compound could involve the direct sulfonation of 2-amino-6-bromopyridine, though careful control of reaction conditions would be necessary to achieve the desired regioselectivity. rasayanjournal.co.in

Overview of Research Trajectories and Scope

Given the established importance of both the 2-aminopyridine (B139424) and sulfonamide motifs in drug discovery, the research trajectories for this compound are likely to be focused on medicinal chemistry. nih.gov The sulfonamide moiety is a key feature in drugs that target a variety of enzymes and receptors. ajchem-b.com The unique substitution pattern of this compound could lead to novel interactions with biological targets.

Potential areas of investigation for this compound and its derivatives could include:

Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs, and there is ongoing research into new sulfonamide-based antibiotics to combat resistant bacteria. ajchem-b.com The pyridine scaffold is also present in many antimicrobial agents.

Enzyme Inhibitors: The sulfonamide group is a well-known zinc-binding group and is a common feature in many enzyme inhibitors, such as carbonic anhydrase inhibitors. ajchem-b.com

Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, incorporate a hinge-binding motif that can be mimicked by substituted aminopyridines. The addition of a sulfonamide could provide additional interactions within the kinase active site.

Central Nervous System (CNS) Agents: Pyridine derivatives are prevalent in drugs targeting the CNS. chemimpex.com The specific substitution pattern of the title compound could be explored for activity against various CNS targets.

The bromine atom on the pyridine ring provides a valuable point for further diversification. chemimpex.com Through transition-metal-catalyzed cross-coupling reactions, a wide variety of substituents could be introduced at this position, allowing for the generation of a library of compounds for biological screening. This would enable a thorough exploration of the structure-activity relationships for this novel scaffold.

While the direct synthesis and application of this compound have not been extensively reported, its constituent parts suggest a molecule of significant potential. Future research in this area would likely focus on developing efficient and regioselective synthetic routes to this compound and its analogues, followed by a systematic evaluation of their biological activities across a range of therapeutic areas.

Data Tables

Table 1: Properties of 2-Amino-6-bromopyridine

| Property | Value |

| Molecular Formula | C5H5BrN2 |

| Molecular Weight | 173.01 g/mol |

| CAS Number | 19798-81-3 |

| Melting Point | 88-91 °C |

| Appearance | White to light yellow crystalline powder |

| Purity | ≥98% |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comtcichemicals.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromopyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLAKQFNCKXTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Bromopyridine 3 Sulfonamide

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of 2-Amino-6-bromopyridine-3-sulfonamide identifies several key disconnections and strategic precursors. The most logical primary disconnection is the sulfonamide bond, which leads back to 2-amino-6-bromopyridine-3-sulfonyl chloride and an ammonia (B1221849) source. Further disconnection of the sulfonyl chloride at the C-S bond points towards 2-amino-6-bromopyridine (B113427) as a key intermediate, which would undergo a sulfonation reaction. Alternatively, the bromine atom could be introduced at a later stage.

This analysis reveals two primary strategic precursors:

2-Aminopyridine (B139424): A readily available starting material. The synthetic challenge lies in the regioselective introduction of the bromo and sulfonamide groups at the desired positions.

2-Amino-6-bromopyridine: This intermediate already possesses two of the required functional groups in the correct orientation. Its synthesis and subsequent selective functionalization at the C-3 position are crucial.

Established Direct Synthetic Routes

While a specific, established, and optimized synthesis for this compound is not extensively documented in readily available literature, plausible synthetic routes can be constructed based on well-established reactions in pyridine (B92270) chemistry.

A convergent approach would involve the synthesis of key fragments that are later combined. However, for a molecule of this complexity, a more practical approach often resembles a pseudo-convergent synthesis, where a core intermediate is prepared and then elaborated. A plausible convergent-style strategy would focus on the robust synthesis of 2-amino-6-bromopyridine, which is then subjected to sulfonation and amidation.

One common method for the synthesis of 2-amino-6-bromopyridine involves the reaction of 2,6-dibromopyridine (B144722) with ammonia. However, this method can suffer from low yields and the need for high pressure and temperature. A more contemporary approach might involve a directed ortho-metalation of a protected 2-aminopyridine, followed by bromination.

A linear synthetic pathway, starting from a simple precursor like 2-aminopyridine, offers a step-by-step approach to building the target molecule. A hypothetical, yet chemically sound, linear synthesis is outlined below:

Protection of the Amino Group: The highly activating and ortho-, para-directing amino group in 2-aminopyridine can be protected, for instance as an acetamide, to modulate its reactivity and prevent unwanted side reactions during subsequent electrophilic substitutions.

Chlorosulfonation: The protected 2-aminopyridine can then undergo chlorosulfonation. The directing effects of the ring nitrogen (deactivating, meta-directing) and the protected amino group (activating, ortho-, para-directing) would favor the introduction of the sulfonyl chloride group at the C-3 or C-5 position. Careful control of reaction conditions is necessary to achieve the desired C-3 regioselectivity.

Bromination: Introduction of the bromine atom at the C-6 position can be achieved through electrophilic bromination. The timing of this step is critical. Performing it after sulfonation might be challenging due to the deactivating nature of the sulfonyl group. An alternative is to brominate the protected 2-aminopyridine first and then proceed with sulfonation.

Amidation: The resulting 2-(protected)-amino-6-bromopyridine-3-sulfonyl chloride is then reacted with ammonia or a suitable ammonia equivalent to form the sulfonamide.

Deprotection: The final step involves the removal of the protecting group from the amino function to yield the target compound.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Protection | Acetic anhydride, pyridine | N-(pyridin-2-yl)acetamide |

| 2 | Bromination | N-Bromosuccinimide (NBS), CCl4 | N-(6-bromopyridin-2-yl)acetamide |

| 3 | Chlorosulfonation | Chlorosulfonic acid (ClSO3H), neat or in a chlorinated solvent, low temperature | 2-acetamido-6-bromopyridine-3-sulfonyl chloride |

| 4 | Amidation | Aqueous or gaseous ammonia | N-(6-bromo-3-(sulfamoyl)pyridin-2-yl)acetamide |

| 5 | Deprotection | Acidic or basic hydrolysis (e.g., aq. HCl) | This compound |

Optimization Strategies for Reaction Efficiency and Yield

Key areas for optimization include:

Regioselectivity Control: The regiochemical outcome of the sulfonation and bromination steps is paramount. The use of protecting groups, specific catalysts, and precise control of reaction temperature can influence the position of substitution.

Reagent Selection: The choice of brominating agent (e.g., Br2 vs. NBS) and sulfonating agent can significantly impact the reaction's success. Milder reagents may offer better selectivity and functional group tolerance.

Solvent and Catalyst Effects: The polarity of the solvent can influence reaction rates and selectivities. The use of catalysts, particularly in cross-coupling reactions if a convergent route is chosen, can dramatically improve yields.

Work-up and Purification: Efficient work-up procedures to remove by-products and unreacted starting materials are essential. Chromatographic techniques and recrystallization are likely necessary to obtain the final product in high purity.

| Parameter | Strategy | Rationale |

|---|---|---|

| Regioselectivity | Protecting group strategy for the amino group | Modulates the directing effect and reactivity of the amino group. |

| Yield | Optimization of reaction temperature and time | Minimizes side reactions and decomposition of intermediates. |

| Purity | Use of highly pure starting materials and reagents | Reduces the formation of impurities that can be difficult to separate. |

| Efficiency | Investigating one-pot procedures | Reduces the number of work-up and purification steps, saving time and resources. |

Considerations for Scalable Production

The transition from a laboratory-scale synthesis to a scalable industrial production process introduces a new set of challenges and considerations.

Cost of Goods (CoG): The cost and availability of starting materials and reagents are critical factors. Readily available and inexpensive precursors are favored for large-scale synthesis.

Process Safety: The handling of hazardous reagents such as chlorosulfonic acid and bromine requires stringent safety protocols and specialized equipment.

Throughput and Cycle Time: Optimizing reaction conditions to minimize reaction times and maximize the output per batch is essential for efficient production.

Waste Management: The development of environmentally benign processes that minimize waste generation is a key aspect of green chemistry and is often a regulatory requirement.

Process Analytical Technology (PAT): The implementation of in-process monitoring can help to ensure consistent product quality and optimize reaction endpoints.

Regulatory Compliance: The entire manufacturing process must adhere to the guidelines set by regulatory bodies such as the FDA or EMA, especially if the compound is intended for pharmaceutical use.

Chemical Reactivity and Derivatization of the 2 Amino 6 Bromopyridine 3 Sulfonamide Core

Reactions at the Pyridine (B92270) Heterocyclic Moiety

The pyridine nucleus of 2-amino-6-bromopyridine-3-sulfonamide is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the directing effects of the existing substituents. The pyridine nitrogen can also participate in reactions such as N-alkylation and N-acylation.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the presence of the bromo and sulfonamide groups. The amino group, being an activating group, directs electrophiles to the ortho and para positions (C3 and C5). However, the C3 position is already substituted. Therefore, any electrophilic attack would be expected to occur at the C5 position. It is important to note that harsh reaction conditions are often required for electrophilic substitution on such deactivated pyridine rings.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the bromo and sulfonamide groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C6 position is a good leaving group and is activated by the ring nitrogen for nucleophilic displacement. Strong nucleophiles can replace the bromine atom. The positions most susceptible to nucleophilic attack on the pyridine ring are C2, C4, and C6. Given the presence of a bromine atom at C6, this position is the most likely site for nucleophilic substitution.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Amino-6-bromo-5-nitropyridine-3-sulfonamide |

| Halogenation | Br₂/FeBr₃ | 2-Amino-6-bromo-5-bromopyridine-3-sulfonamide |

| Nucleophilic Substitution | NaOMe/MeOH, heat | 2-Amino-6-methoxypyridine-3-sulfonamide |

| Nucleophilic Substitution | R₂NH, heat | 2-Amino-6-(dialkylamino)pyridine-3-sulfonamide |

N-Alkylation and N-Acylation at the Pyridine Nitrogen

Alkylation and acylation at the pyridine nitrogen of 2-aminopyridine (B139424) derivatives can be challenging due to the competing nucleophilicity of the exocyclic amino group. In many instances, the exocyclic amino group is more reactive towards electrophiles. However, under specific conditions, particularly with sterically hindered amino groups or through the use of specific activating agents, reaction at the pyridine nitrogen can be achieved. For this compound, the pyridine nitrogen is a potential site for quaternization with alkyl halides, although this may require forcing conditions. N-acylation at the ring nitrogen is generally less favorable than at the exocyclic amino group.

| Reaction | Reagent | Product |

| N-Alkylation | Methyl iodide (CH₃I) | 1-Methyl-2-amino-6-bromopyridin-1-ium-3-sulfonamide |

| N-Acylation | Acetyl chloride (CH₃COCl) | Primarily N-acylation at the exocyclic amino group is expected. |

Transformations Involving the Exocyclic Amino Group

The exocyclic amino group at the C2 position is a key site for a variety of chemical transformations, including acylation, sulfonylation, diazotization, and condensation reactions. Its reactivity is influenced by the electronic effects of the other substituents on the pyridine ring.

Acylation and Sulfonylation Reactions

The primary amino group of this compound readily undergoes acylation with acyl halides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and provide a straightforward method for derivatization.

| Reaction Type | Reagent | Base | Product |

| Acylation | Acetyl chloride | Pyridine | N-(6-bromo-3-sulfamoylpyridin-2-yl)acetamide |

| Acylation | Benzoyl chloride | Triethylamine | N-(6-bromo-3-sulfamoylpyridin-2-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(6-bromo-3-sulfamoylpyridin-2-yl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Aromatic Substitutions

The exocyclic amino group can be converted to a diazonium salt upon treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the replacement of the amino group with a wide range of functionalities, including halogens, cyano, and hydroxyl groups.

| Reaction | Reagents | Product |

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl, 0-5 °C2. CuCl | 6-bromo-2-chloropyridine-3-sulfonamide |

| Sandmeyer (Bromination) | 1. NaNO₂, HBr, 0-5 °C2. CuBr | 2,6-dibromopyridine-3-sulfonamide |

| Sandmeyer (Cyanation) | 1. NaNO₂, HCl, 0-5 °C2. CuCN | 6-bromo-2-cyanopyridine-3-sulfonamide |

| Schiemann Reaction | 1. NaNO₂, HBF₄, 0-5 °C2. Heat | 6-bromo-2-fluoropyridine-3-sulfonamide |

| Hydrolysis | 1. NaNO₂, H₂SO₄, 0-5 °C2. H₂O, Heat | 6-bromo-2-hydroxypyridine-3-sulfonamide |

Condensation and Imine Formation Reactions

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imines can be valuable intermediates for further synthetic transformations.

| Reactant | Catalyst | Product Structure |

| Benzaldehyde | Acetic acid | Imines (Schiff bases) |

| Acetone | p-Toluenesulfonic acid | Imines (Schiff bases) |

| Cyclohexanone | Acetic acid | Imines (Schiff bases) |

Reactivity of the Bromo Substituent

The bromine atom at the C-6 position of the pyridine ring is a versatile handle for chemical modification. Its status as a good leaving group, situated at a position activated towards both nucleophilic substitution and organometallic reactions, makes it the primary site for initial derivatization.

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly on electron-deficient heterocyclic systems like pyridine. thieme-connect.delibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the bromide ion restores the aromaticity of the ring. youtube.com

The pyridine ring's inherent electron-deficient nature facilitates this reaction pathway. thieme-connect.de In the case of this compound, the electron-withdrawing sulfonamide group at the C-3 position further activates the ring for nucleophilic attack. While the amino group at C-2 is electron-donating, the bromo group at the C-6 position (para to the ring nitrogen) remains susceptible to displacement. A wide range of nucleophiles can be employed in SNAr reactions with activated bromopyridines, including amines, alkoxides, and thiolates, often requiring heat to proceed. youtube.com Modern methods may also employ transition metal catalysis to facilitate these substitutions under milder conditions. thieme-connect.deresearchgate.net

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Ammonia (B1221849) (or equivalent) | 2,6-Diaminopyridine-3-sulfonamide | High temperature, pressure |

| Primary/Secondary Amine (e.g., Piperidine) | 2-Amino-6-(piperidin-1-yl)pyridine-3-sulfonamide | Heating in a suitable solvent or catalytic conditions thieme-connect.de |

| Sodium Methoxide | 2-Amino-6-methoxypyridine-3-sulfonamide | Heating in methanol |

| Sodium Thiophenoxide | 2-Amino-6-(phenylthio)pyridine-3-sulfonamide | Heating in a polar aprotic solvent (e.g., DMF) |

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for C-C, C-N, and C-O bond formation, significantly expanding the synthetic potential of this compound. rsc.orgrsc.org The bromo substituent is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a base. wikipedia.orgorganic-chemistry.org It is one of the most widely used methods for forming biaryl or aryl-alkyl bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org This reaction has been successfully applied to a variety of bromopyridines, demonstrating its feasibility for the target scaffold. researchgate.net

Heck Reaction : The Heck, or Mizoroki-Heck, reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the pyridine core at the C-6 position, yielding derivatives such as styrenylpyridines. The process typically requires a palladium catalyst and a base. wikipedia.org

Sonogashira Coupling : To introduce alkynyl moieties, the Sonogashira coupling is the premier method. This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction conditions are generally mild, involving an amine base that also often serves as the solvent. wikipedia.org Sonogashira couplings have been effectively demonstrated on the closely related 2-amino-3-bromopyridine (B76627) scaffold, indicating a high probability of success for this compound. scirp.orgresearchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It facilitates the coupling of aryl halides with a wide range of primary and secondary amines, including anilines and aliphatic amines. researchgate.net The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.org For this compound, this reaction offers a highly efficient and general route to synthesize various 2,6-diaminopyridine (B39239) derivatives under conditions often milder than traditional SNAr aminations. nih.gov

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-6-phenylpyridine-3-sulfonamides |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Amino-6-styrylpyridine-3-sulfonamides |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-6-(phenylethynyl)pyridine-3-sulfonamides |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-6-morpholinopyridine-3-sulfonamides |

Modifications of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) offers another site for derivatization, allowing for modifications that can modulate the compound's physicochemical properties.

The primary sulfonamide contains two acidic protons on the nitrogen atom. Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates a sulfonamidate anion, which is nucleophilic. This anion can react with various electrophiles to yield N-substituted derivatives.

Common transformations include:

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base provides secondary or tertiary sulfonamides.

N-Acylation : Treatment with acyl chlorides or anhydrides yields N-acylsulfonamides.

N-Sulfonylation : Reaction with other sulfonyl chlorides can produce bis(sulfonyl)amines.

These modifications are fundamental in medicinal chemistry for tuning properties such as acidity, lipophilicity, and hydrogen bonding capacity.

Sulfonamides are generally robust and chemically stable functional groups, resistant to hydrolysis under mild conditions. However, cleavage of the S-N bond can be achieved under forcing acidic or basic conditions, which would convert the sulfonamide group back to a sulfonic acid. This high stability is advantageous, as it allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sulfonamide moiety.

Exploration of Novel Reaction Pathways and Mechanisms

The unique arrangement of functional groups in this compound opens avenues for exploring novel and more complex chemical transformations. The molecule can be viewed as a versatile scaffold for the construction of fused heterocyclic systems through intramolecular cyclization reactions. For instance, after an initial cross-coupling reaction to install a reactive group at the C-6 position, this new substituent could potentially cyclize onto either the 2-amino group or the 3-sulfonamide nitrogen.

Furthermore, the development of multi-component reactions, where several starting materials are combined in a single step to form a complex product, is a major goal of modern synthetic chemistry. mdpi.com The this compound core could serve as a key component in such reactions, enabling the rapid assembly of novel chemical libraries. The exploration of C-H activation chemistry at the C-4 or C-5 positions could also provide new, direct pathways for functionalization, complementing the established reactivity at the C-6 position.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific experimental spectra for 2-Amino-6-bromopyridine-3-sulfonamide are not publicly documented, a theoretical analysis based on its structure allows for the prediction of its key NMR features.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyridine (B92270) ring features two aromatic protons which are chemically non-equivalent and should appear as doublets due to coupling with each other. The protons of the amino (NH₂) and sulfonamide (SO₂NH₂) groups would typically appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The position of these signals is influenced by the attached functional groups (amino, bromo, and sulfonamide). The carbon atom bonded to the bromine (C6) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the amino (C2) and sulfonamide (C3) groups would also show characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound

| Nucleus | Predicted Signal Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (H4, H5) | 7.0 - 8.5 | Two doublets, showing coupling to each other. |

| ¹H | Amino (-NH₂) | 5.0 - 7.0 | Broad singlet; chemical shift is solvent-dependent. |

| ¹H | Sulfonamide (-SO₂NH₂) | 7.0 - 9.0 | Broad singlet; chemical shift is solvent-dependent. |

To unambiguously assign the proton and carbon signals and to further confirm the structure, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the two aromatic proton signals on the pyridine ring would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the H4 and H5 signals to their corresponding C4 and C5 atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern. For example, correlations from the H4 proton to C2, C3, and C5, and from the H5 proton to C3, C4, and C6 would solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space. This could reveal through-space interactions between the protons of the amino group and the H5 proton, or between the sulfonamide protons and the H4 proton, providing insights into the preferred conformation of the side chains.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound (C₅H₆BrN₃O₂S), HRMS would provide an exact mass measurement, which should match the calculated theoretical value, thus confirming its molecular formula.

The presence of bromine would be readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer further structural proof. Expected fragmentation pathways could include the loss of SO₂ (64 Da), NH₂ (16 Da), or the entire sulfonamide group (SO₂NH₂). Cleavage of the C-Br bond would also be a likely fragmentation event.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" based on the functional groups present. For this compound, these techniques would confirm the presence of the key amino and sulfonamide moieties.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) typically appear as two bands in the 3300-3500 cm⁻¹ region. The sulfonamide group also has N-H stretching vibrations in a similar region, often as a single band if non-hydrogen bonded. Crucially, the sulfonamide group gives rise to two strong, characteristic bands corresponding to asymmetric and symmetric stretching of the S=O bonds, expected around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org

Raman Spectroscopy: Raman spectroscopy can also detect these vibrations. While N-H and O-H stretches are often weak in Raman, the symmetric S=O stretch of the sulfonamide group usually gives a strong Raman band. nih.gov Aromatic ring vibrations and the C-Br stretch would also be observable.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Amino (-NH₂) | N-H Scissoring | 1590 - 1650 | Medium to Strong |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3200 - 3400 | Medium |

| Sulfonamide (-SO₂) | Asymmetric S=O Stretch | 1310 - 1350 | Strong |

| Sulfonamide (-SO₂) | Symmetric S=O Stretch | 1140 - 1160 | Strong |

| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 | Medium |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Although no crystal structure has been published for the title compound, studies on related pyridine sulfonamides show that intermolecular hydrogen bonding is a dominant feature in their solid-state packing. acs.orgfigshare.com It is highly probable that the amino and sulfonamide groups of this compound would engage in extensive hydrogen bonding networks, potentially forming dimers or more complex supramolecular assemblies. acs.org The analysis would also reveal the planarity of the pyridine ring and the geometry around the sulfur atom of the sulfonamide group, which is expected to be tetrahedral.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy investigate the electronic transitions within a molecule.

UV-Vis Spectroscopy: Substituted pyridines typically exhibit absorption maxima in the UV region. mdpi.com The electronic transitions are generally of the π → π* type. The presence of the amino group (an auxochrome) and the sulfonamide group would be expected to influence the position and intensity of these absorption bands compared to unsubstituted pyridine. A typical spectrum would likely show absorption maxima below 400 nm.

Fluorescence Spectroscopy: Many substituted aminopyridines are known to be fluorescent. mdpi.com Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence. The emission wavelength, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) would be key parameters characterizing its photophysical properties. These properties are often sensitive to the solvent environment, which can provide further information about the nature of the excited state. mdpi.com

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific research applying chiroptical spectroscopic methods, such as Circular Dichroism (CD), to the stereochemical analysis of "this compound." This is because the parent compound itself is achiral and therefore does not exhibit chiroptical properties.

For chiroptical analysis to be relevant, the molecule must be chiral, meaning it is non-superimposable on its mirror image. This is typically achieved by the presence of a stereocenter, such as a carbon atom attached to four different substituents. In the case of this compound, chirality would need to be introduced, for instance, by derivatization at the sulfonamide nitrogen or the amino group with a chiral moiety.

While no data exists for the target compound, the principles of chiroptical spectroscopy are well-established for the stereochemical analysis of other chiral sulfonamides and pyridine derivatives. nih.govacs.org Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides information about the three-dimensional structure of the molecule.

In a hypothetical scenario where a chiral derivative of this compound were synthesized, CD spectroscopy could be employed to:

Determine the absolute configuration of the stereocenters by comparing the experimental CD spectrum with that predicted by quantum chemical calculations. nih.gov

Analyze the conformational preferences of the molecule in solution.

Study intermolecular interactions with other chiral molecules.

The CD spectrum of such a hypothetical chiral derivative would be expected to show characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to the electronic transitions of the chromophores within the molecule, namely the bromopyridine and sulfonamide groups. The sign and magnitude of these Cotton effects would be directly related to the spatial arrangement of these groups around the stereocenter.

Detailed Research Findings and Data Tables

As no experimental or theoretical studies on the chiroptical properties of any chiral derivative of this compound have been published, no detailed research findings or data tables can be presented. The generation of such data would require the synthesis of a chiral version of the molecule and subsequent analysis using circular dichroism spectroscopy.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 2-Amino-6-bromopyridine-3-sulfonamide. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By employing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), researchers can optimize the molecular geometry and calculate various electronic descriptors. researchgate.netmdpi.comnih.gov

For a molecule like this compound, DFT calculations would typically involve the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. ijaers.com These maps illustrate the charge distribution on the molecule's surface, with red indicating electron-rich regions (potential sites for electrophilic attack) and blue representing electron-poor regions (potential sites for nucleophilic attack). ijaers.comresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the sulfonamide group and the nitrogen of the amino group, while the hydrogen atoms would exhibit positive potential. ijaers.com

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Pyridine (B92270) Sulfonamide Analog

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

Data is illustrative and based on general findings for similar sulfonamide compounds.

While DFT is prevalent, ab initio methods like Hartree-Fock (HF) can also be employed, often in conjunction with DFT, to provide a comparative analysis of the electronic structure. researchgate.net Semi-empirical methods, which are computationally less demanding, can be used for larger systems or for preliminary investigations, although they are generally less accurate than DFT and ab initio methods.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. For a molecule with rotatable bonds like this compound (e.g., around the C-S and S-N bonds), MD simulations can reveal the preferred conformations in different environments, such as in a solvent or interacting with a biological target. By simulating the molecule's movements, researchers can identify stable conformers and understand the energetic barriers between them. This information is crucial for understanding how the molecule might interact with other molecules.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are instrumental in predicting and interpreting spectroscopic data. DFT calculations can be used to compute vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov For this compound, theoretical calculations would predict characteristic vibrational modes for the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the various vibrations of the pyridine ring.

Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental ¹H and ¹³C NMR spectra. eurjchem.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. researchgate.net

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Sulfonamide Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| SO₂ Asymmetric Stretch | 1355 | 1350 |

| SO₂ Symmetric Stretch | 1165 | 1160 |

| N-H Stretch | 3350 | 3340 |

Frequencies are representative values for sulfonamide-containing compounds.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most likely reaction pathways. For example, in the synthesis of this compound, computational studies could be used to model the key bond-forming steps and to understand the role of catalysts or reaction conditions.

Computational Approaches to Structure-Property Relationships (Excluding Pharmacological Activity)

Computational methods can be used to establish quantitative structure-property relationships (QSPRs) for non-pharmacological properties. By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with physical properties such as solubility, melting point, or chromatographic retention times. These models can then be used to predict the properties of new, unsynthesized molecules like this compound.

Synthetic and Methodological Utility of 2 Amino 6 Bromopyridine 3 Sulfonamide

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the 2-amino-6-bromopyridine-3-sulfonamide molecule makes it a valuable precursor in multi-step organic syntheses. The presence of a nucleophilic amino group, an electrophilic carbon bearing a bromine atom, and a modifiable sulfonamide moiety allows for sequential and regioselective reactions.

Construction of Advanced Heterocyclic Scaffolds

The synthesis of fused heterocyclic systems is a cornerstone of drug discovery and materials development. While direct examples of the use of this compound in constructing complex, multi-ring systems are not extensively documented in readily available literature, its structural motifs are analogous to those found in precursors for potent biologically active molecules. For instance, the aminopyridine core is a key component in a variety of therapeutic agents. The bromo and sulfonamide groups offer handles for intramolecular cyclization reactions, which could theoretically lead to the formation of novel thieno-, furano-, or pyrrolopyridine derivatives, among others. The general synthetic strategies involving similar aminopyridine derivatives often rely on palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, followed by cyclization.

Precursor for Poly-substituted Pyridine (B92270) Derivatives

The generation of highly substituted pyridine rings is crucial for fine-tuning the electronic and steric properties of molecules. This compound serves as an excellent starting point for achieving this. The bromine atom at the 6-position is particularly amenable to substitution reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, alkyl, and amino substituents. The amino group at the 2-position can be acylated, alkylated, or diazotized to introduce further diversity. Furthermore, the sulfonamide group can be functionalized at the nitrogen atom, adding another point of modification. This multi-faceted reactivity allows for the systematic synthesis of a library of polysubstituted pyridine derivatives from a single, readily accessible precursor.

Application in the Development of Novel Catalytic Systems or Ligands

The design of effective ligands is central to the development of new catalytic systems. The nitrogen atoms of the pyridine ring and the amino group in this compound, along with the oxygen atoms of the sulfonamide group, present potential coordination sites for metal ions. While specific applications of this compound as a ligand in catalysis are not widely reported, its structural features suggest potential. Modification of the amino and bromo groups could lead to the synthesis of bidentate or tridentate ligands. For example, phosphine (B1218219) groups, known for their strong coordination to transition metals, could be introduced via cross-coupling reactions at the 6-position. Such tailored ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Potential as a Precursor for Specialty Chemicals and Advanced Materials

The unique combination of functional groups in this compound also suggests its potential as a precursor for the synthesis of specialty chemicals and advanced materials with tailored properties.

Monomer in Polymer Synthesis

The difunctional nature of this compound, with its amino and bromo groups, makes it a potential candidate as a monomer for step-growth polymerization. For instance, polycondensation reactions with dicarboxylic acids or their derivatives could lead to the formation of novel polyamides. Similarly, palladium-catalyzed polycondensation reactions, such as the Suzuki or Sonogashira polycondensation, could be employed to create conjugated polymers. The presence of the sulfonamide group in the polymer backbone could impart unique properties, such as improved solubility, thermal stability, or specific interactions with other molecules.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the design of safer and more efficient chemical processes. Future research in the synthesis of 2-Amino-6-bromopyridine-3-sulfonamide will likely prioritize the development of sustainable and green methodologies.

Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. A key area of future development will be the exploration of greener alternatives. This includes the use of environmentally benign solvents, such as water or bio-solvents, and the replacement of toxic reagents with safer substitutes. For instance, moving away from harsh brominating agents towards more controlled and less hazardous options is a critical research avenue.

Moreover, the implementation of catalytic systems, particularly those based on abundant and non-toxic metals, can significantly enhance the sustainability of the synthesis. Research into novel catalysts that can facilitate the key bond-forming reactions in the synthesis of this compound with high atom economy will be crucial. The use of ionic liquids as recyclable reaction media also presents a promising approach to minimize solvent waste. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Development of high-yield, high atom economy reactions. |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Use of microwave or ultrasound irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the pyridine (B92270) core. |

| Catalysis | Design of highly selective and recyclable catalysts to minimize stoichiometric reagents. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound into flow chemistry platforms represents a major leap forward. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of synthetic routes. chemrxiv.org These systems enable high-throughput screening of reaction conditions, allowing for the rapid identification of optimal parameters. For a molecule like this compound, where precise control of regioselectivity is crucial, automated platforms can be invaluable. chemrxiv.org Future research will likely focus on developing robust and modular flow setups specifically designed for the key transformations in its synthesis, such as the sulfonation and amination steps. The development of in-line analytical techniques will also be critical for real-time monitoring and optimization of the continuous process.

| Feature | Benefit in Flow Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction control and safety. |

| Precise Control of Reaction Time | Minimized byproduct formation. |

| Scalability | Seamless transition from laboratory to production scale. |

| Automation | High-throughput screening and optimization. |

| Integration of Purification | In-line separation and purification of the product. |

Exploration of Novel Reactivity Patterns and Transformations

While established methods for the synthesis of substituted pyridines exist, the exploration of novel reactivity patterns and transformations can unlock more efficient and versatile routes to this compound and its analogs. Future research will likely delve into late-stage functionalization strategies, where the core pyridine structure is modified in the final steps of the synthesis. This approach offers greater flexibility for creating diverse libraries of related compounds for biological screening.

The development of novel C-H activation methods, for example, could allow for the direct introduction of the sulfonamide group onto the pyridine ring, bypassing the need for pre-functionalized starting materials. Furthermore, exploring the reactivity of the bromine and amino groups on the pyridine ring can lead to the discovery of new transformations for creating more complex molecular architectures. This could involve leveraging the existing functional groups to direct further substitutions or to participate in novel cyclization reactions.

| Transformation Type | Potential Application |

| C-H Activation/Functionalization | Direct introduction of the sulfonamide group. |

| Cross-Coupling Reactions | Derivatization at the bromine position. |

| Novel Cyclization Strategies | Synthesis of fused heterocyclic systems. |

| Photoredox Catalysis | Mild and selective transformations. |

Advanced Computational Design and Predictive Synthesis

The integration of computational chemistry and machine learning is set to transform the field of organic synthesis. For this compound, advanced computational tools can be employed to design more efficient synthetic routes and to predict the properties of novel derivatives.

Density functional theory (DFT) calculations can be used to model reaction mechanisms, predict reaction outcomes, and identify potential side reactions. This information can guide the experimental design and optimization of synthetic protocols. Furthermore, machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for a given transformation, reducing the need for extensive empirical screening.

In the context of drug discovery, computational methods can be used to design novel analogs of this compound with improved biological activity and pharmacokinetic properties. nih.gov These in silico predictions can help to prioritize synthetic targets and accelerate the discovery of new therapeutic agents.

| Computational Tool | Application |

| Density Functional Theory (DFT) | Mechanistic studies and prediction of reactivity. |

| Molecular Docking | Design of derivatives with specific biological targets. |

| Machine Learning | Prediction of optimal reaction conditions and retrosynthetic analysis. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of novel analogs. |

Q & A

Q. How can researchers resolve conflicting bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.